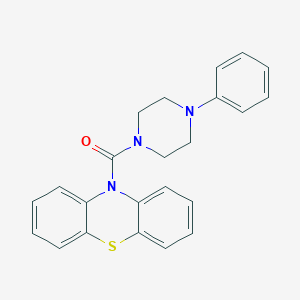

4-Phenylpiperazinyl phenothiazin-10-yl ketone

Description

4-Phenylpiperazinyl phenothiazin-10-yl ketone is a phenothiazine derivative characterized by a piperazine ring substituted with a phenyl group at the 4-position, linked to the phenothiazine core via a ketone moiety. Phenothiazines are a class of heterocyclic compounds with a tricyclic structure, widely studied for their antipsychotic, antihistaminic, and antitumor properties .

Properties

IUPAC Name |

phenothiazin-10-yl-(4-phenylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3OS/c27-23(25-16-14-24(15-17-25)18-8-2-1-3-9-18)26-19-10-4-6-12-21(19)28-22-13-7-5-11-20(22)26/h1-13H,14-17H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKLCTYUNVDEBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenylpiperazinyl phenothiazin-10-yl ketone typically involves the reaction of phenothiazine derivatives with piperazine derivatives under specific conditions. One common method includes the use of phenothiazine-10-carbonyl chloride and 4-phenylpiperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Phenylpiperazinyl phenothiazin-10-yl ketone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

Anticancer Activity

The compound has been studied for its cytotoxic effects against various cancer cell lines. Research indicates that derivatives of phenothiazine, including 4-phenylpiperazinyl phenothiazin-10-yl ketone, exhibit significant anticancer properties.

Case Studies:

- Cytotoxicity Assays: In vitro studies have shown that Mannich bases derived from phenothiazine exhibit cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and Jurkat (T-cell leukemia). Specifically, compounds featuring the 4-phenylpiperazine moiety demonstrated reduced cytotoxicity compared to other derivatives but still showed promise in specific configurations .

- Mechanisms of Action: The mechanism behind the anticancer activity is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways. Certain derivatives have shown enhanced potency due to structural modifications, suggesting that further optimization could yield more effective agents .

Neurological Applications

This compound has also been investigated for its neuropharmacological properties. Compounds with a similar structure are known to interact with neurotransmitter receptors, potentially offering therapeutic benefits in treating neurological conditions.

Case Studies:

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions, including Mannich reactions. The ability to modify the piperazine and phenothiazine components allows for a diverse range of derivatives with varying biological activities.

Synthesis Overview:

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Mannich Reaction | Formation of piperazine derivative with aldehyde and amine. |

| 2 | Cyclization | Formation of the phenothiazine ring system. |

| 3 | Functionalization | Introduction of substituents to enhance biological activity. |

This synthetic flexibility enables the development of compounds tailored for specific therapeutic targets.

Mechanism of Action

The mechanism of action of 4-Phenylpiperazinyl phenothiazin-10-yl ketone involves its interaction with various molecular targets and pathways. It can bind to receptors in the central nervous system, modulating neurotransmitter activity. Additionally, it may inhibit specific enzymes, leading to altered cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Core Modifications: Piperazine and Phenothiazine Substituents

| Compound Name | Substituents on Piperazine | Phenothiazine Modifications | Key Structural Differences |

|---|---|---|---|

| 4-Phenylpiperazinyl phenothiazin-10-yl ketone | 4-Phenyl | None | Reference compound |

| 4-(4-Methoxyphenyl)piperazin-1-ylmethanone | 4-(4-Methoxyphenyl) | None | Methoxy group enhances electron density; may improve CNS penetration |

| Ethyl 4-(10H-phenothiazine-10-carbonyl)piperazine-1-carboxylate | Ethyl carboxylate | None | Ester group increases lipophilicity; potential for prodrug conversion |

| Homofenazine | Hexahydro-1,4-diazepine ethanol | 2-Trifluoromethyl | Seven-membered diazepine ring; trifluoromethyl enhances receptor affinity |

| Prochlorperazine | 4-Methyl | 2-Chloro | Chloro substituent increases antipsychotic potency |

| Oxomemazine hydrochloride | N,N,2-Trimethylpropan-1-amine | 5,5-Dioxido (sulfone) | Sulfone groups increase polarity, reducing CNS activity |

Key Observations :

- Electron-withdrawing groups (e.g., Cl, CF₃) on phenothiazine enhance receptor binding but may reduce solubility .

- Piperazine substituents influence pharmacokinetics: phenyl groups enhance lipophilicity, while polar groups (e.g., hydroxyethyl, carboxylate) improve solubility .

Physicochemical Properties

*Estimated based on analogue data .

Notes:

- The ketone linker in this compound balances rigidity and hydrophobicity, favoring blood-brain barrier penetration .

- Salt forms (e.g., dihydrochloride in ) significantly enhance aqueous solubility, critical for bioavailability .

Pharmacological Activity

Receptor Binding and Selectivity

- Dopamine D2 Receptor : Prochlorperazine (2-chloro substituent) shows high affinity due to electron-withdrawing effects .

- Serotonin Receptors : Compounds with benzodioxole (piperonyl) or methoxyphenyl groups () may target 5-HT receptors .

- Antipsychotic Activity : Homofenazine’s trifluoromethyl group and diazepine ring confer prolonged action, likely due to metabolic stability .

Functional Assays

- Antioxidant Effects : Conjugates with methylene blue () demonstrate enhanced drug efficacy through redox cycling.

Pharmacokinetic Considerations

- Metabolism : Piperazine N-demethylation is common; methyl or ethyl groups () may slow this process .

- Half-Life : Esters (e.g., ethyl carboxylate in ) may act as prodrugs, extending duration of action.

- Toxicity : Sulfone derivatives () reduce CNS toxicity but limit therapeutic utility for psychiatric conditions .

Biological Activity

4-Phenylpiperazinyl phenothiazin-10-yl ketone is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound consists of a phenothiazine core with a phenylpiperazine substituent. Its chemical formula is , and it exhibits properties typical of phenothiazine derivatives, including antipsychotic and neuroprotective effects.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Dopamine Receptor Modulation : The compound has been studied for its affinity towards various dopamine receptors, particularly D2 and D4. It demonstrates significant binding affinity, which is crucial for its antipsychotic potential.

- Sigma Receptor Affinity : Research indicates that derivatives of this compound exhibit affinity for sigma receptors, which are implicated in numerous neurological processes. For instance, structural modifications have led to enhanced sigma receptor binding, suggesting a potential pathway for therapeutic development .

- Antioxidant Activity : Some studies highlight the antioxidant properties of phenothiazine derivatives, including this compound, which may contribute to neuroprotective effects against oxidative stress in neuronal cells.

Case Studies

- Dopaminergic Activity : A study evaluated various phenylpiperazine derivatives and their affinity for dopamine receptors. The findings indicated that this compound exhibited strong selectivity for D4 receptors with a Ki value of approximately 0.03 nM, indicating high potency .

- Neuroprotective Effects : In vitro assays demonstrated that the compound could protect neuronal cells from apoptosis induced by oxidative stress, potentially through modulation of intracellular signaling pathways associated with cell survival .

- Behavioral Studies : Animal models treated with this compound showed reduced symptoms of anxiety and depression, suggesting its efficacy in treating mood disorders linked to dopaminergic dysregulation.

Structure-Activity Relationship (SAR)

The efficacy of this compound can be influenced by various structural modifications:

| Modification | Effect on Activity |

|---|---|

| Substituents on the phenyl ring | Altered binding affinity to dopamine receptors |

| Variations in the piperazine nitrogen | Impact on sigma receptor binding potency |

| Changes in the carbon chain length | Modulation of pharmacokinetic properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.